molecular formula C32H25N3O6S2 B588098 Valdecoxib Impurity B CAS No. 1373038-60-8

Valdecoxib Impurity B

Número de catálogo B588098
Número CAS: 1373038-60-8
Peso molecular: 611.687
Clave InChI: FDUYPVXQEAKTGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Valdecoxib Impurity B is a dimeric impurity of Valdecoxib . It is also known as Valdecoxib Dimer and its IUPAC name is 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylbenzenesulfonamide .


Synthesis Analysis

The synthesis of Valdecoxib and its impurities has been analyzed using High-Performance Liquid Chromatography (HPLC) methods . The HPLC method has been developed for the separation of Valdecoxib and a degradation product consisting of α and β-N-lactosyl sulfonamide, i.e., α and β anomers .


Molecular Structure Analysis

The molecular formula of Valdecoxib Impurity B is C32H25N3O6S2 . The molecule contains a total of 73 bonds, including 48 non-H bonds, 38 multiple bonds, 8 rotatable bonds, 4 double bonds, 34 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 2 sulfonamides (thio-/dithio-), and 2 Isoxazoles .


Chemical Reactions Analysis

Valdecoxib and its impurities have been investigated in human urine, as well as in human plasma using solid-phase extraction-liquid chromatography–tandem mass spectrometry (SPE-LC–MS–MS) .


Physical And Chemical Properties Analysis

Valdecoxib Impurity B has a molar mass of 611.69 and a predicted density of 1.343±0.06 g/cm3 . Its melting point is greater than 271°C (dec.) and its boiling point is predicted to be 732.7±70.0 °C . It is slightly soluble in DMSO and Methanol .

Aplicaciones Científicas De Investigación

Analytical Method Development and Validation

Research on Valdecoxib Impurity B has led to the development and validation of sensitive analytical methods. For example, a study by Karthikeyan et al. (2009) developed a sensitive and accurate isocratic high-performance liquid chromatographic (HPLC) method for determining both the metaisomer impurity and the assay of valdecoxib drug substance. This method, validated under various conditions, provides a means to analyze the quality and stability of valdecoxib efficiently, demonstrating the impurity's role in analytical chemistry and pharmaceutical quality control (Karthikeyan et al., 2009).

Enhancing Drug Solubility and Bioavailability

Research efforts have also focused on addressing valdecoxib's low solubility, which affects its bioavailability. A study conducted by Patel and Patel (2006) explored the preparation of solid dispersions of valdecoxib with various carriers to increase its water solubility. The formulation containing valdecoxib and polyvinyl pyrrolidone K-12 showed significant improvement in drug release, highlighting the importance of impurity characterization in developing more effective pharmaceutical formulations (Patel & Patel, 2006).

Targeted Drug Delivery Systems

Innovative drug delivery systems have been developed to target specific sites in the body. Thakral et al. (2011) prepared mucoadhesive valdecoxib microspheres for colorectal tumor targeting, using pH-sensitive and mucoadhesive polymers for site-specific delivery. This research underscores the potential of valdecoxib impurity B in designing targeted therapies for cancer treatment (Thakral et al., 2011).

Pharmacokinetic Studies

Valdecoxib impurity B has been instrumental in pharmacokinetic studies aimed at understanding the drug's metabolism and disposition in the human body. A study by Yuan et al. (2002) on the disposition of valdecoxib in humans provided detailed insights into its metabolic pathways, emphasizing the importance of impurities in understanding drug metabolism and facilitating the development of safer and more effective dosing regimens (Yuan et al., 2002).

Stability-Indicating Assays

Stability-indicating assays are critical for assessing the stability of pharmaceuticals. Raju et al. (2009) developed a gradient reversed-phase liquid chromatographic assay for valdecoxib, including its impurities, demonstrating its application in ensuring drug stability and efficacy throughout its shelf life (Raju et al., 2009).

Mecanismo De Acción

Target of Action

Valdecoxib, the parent compound of Valdecoxib Impurity B, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandin H2, the precursor of prostaglandins and thromboxane . These substances are key mediators of inflammation and pain .

Mode of Action

Valdecoxib selectively inhibits the COX-2 enzyme, thereby reducing the production of prostaglandins that mediate inflammation and pain . This selective inhibition is what differentiates it from other non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 .

Biochemical Pathways

The primary biochemical pathway affected by Valdecoxib is the arachidonic acid pathway . By selectively inhibiting COX-2, Valdecoxib reduces the conversion of arachidonic acid into prostaglandins, specifically prostaglandin H2 . This results in decreased inflammation and pain, which is beneficial in conditions like osteoarthritis and rheumatoid arthritis .

Result of Action

The primary result of Valdecoxib’s action is the reduction of inflammation and pain . It is used for its anti-inflammatory, analgesic, and antipyretic activities in the management of conditions like osteoarthritis (OA) and for the treatment of dysmenorrhea or acute pain .

Action Environment

The action of Valdecoxib can be influenced by various environmental factors. For instance, the presence of other medications can impact its efficacy and stability . Additionally, individual patient factors such as age, health status, and genetic factors can also influence the drug’s action.

Safety and Hazards

Valdecoxib Impurity B should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided and personal protective equipment, including chemical impermeable gloves, should be used .

Propiedades

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O6S2/c1-21-29(31(33-40-21)25-9-5-3-6-10-25)23-13-17-27(18-14-23)42(36,37)35-43(38,39)28-19-15-24(16-20-28)30-22(2)41-34-32(30)26-11-7-4-8-12-26/h3-20,35H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUYPVXQEAKTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=C(C=C4)C5=C(ON=C5C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valdecoxib Impurity B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.